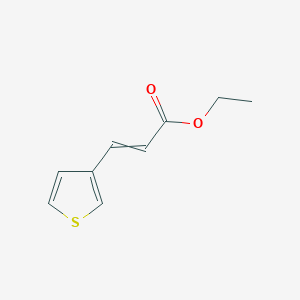

3-Thiophen-3-yl-acrylic acid ethyl ester

概述

描述

3-Thiophen-3-yl-acrylic acid ethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The compound is characterized by the presence of a thiophene ring attached to an acrylic acid ethyl ester group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yl-acrylic acid ethyl ester typically involves the condensation of thiophene derivatives with acrylic acid esters. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method can be adapted to produce the desired ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar condensation reactions. The process would be optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

化学反应分析

Types of Reactions

3-Thiophen-3-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

科学研究应用

3-Thiophen-3-yl-acrylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs)

作用机制

The mechanism of action of 3-Thiophen-3-yl-acrylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties are leveraged to enhance the performance of electronic devices.

相似化合物的比较

Similar Compounds

3-Thiophen-3-yl-acrylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.

2-Cyano-3-Thiophen-3-yl-acrylic acid ethyl ester: Contains a cyano group, which can alter its reactivity and properties.

(E)-3-(Thiophen-2-yl)acrylic acid: Similar structure with a different position of the thiophene ring.

Uniqueness

3-Thiophen-3-yl-acrylic acid ethyl ester is unique due to its specific combination of the thiophene ring and the acrylic acid ethyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.

生物活性

3-Thiophen-3-yl-acrylic acid ethyl ester is an organic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring attached to an acrylic acid ethyl ester group. This structure contributes to its unique chemical reactivity and biological properties. The thiophene moiety is known for its aromatic stability, which enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may form complexes with metal ions (e.g., manganese) and participate in biochemical pathways that modulate cellular functions. Its mechanism can involve:

- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition is significant in cancer therapy where uncontrolled cell proliferation is a concern.

- Antimicrobial Action : It exhibits antimicrobial properties by disrupting bacterial cell function, which is essential for treating infections.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests strong potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit tubulin polymerization, leading to reduced cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for related compounds have shown promising results, indicating that modifications to the thiophene structure can enhance anticancer efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL | |

| Anticancer | Inhibition of tubulin polymerization | |

| Anti-inflammatory | Potential analgesic effects |

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .

属性

IUPAC Name |

ethyl 3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKOMXUTXGBJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。